3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of fluorescent dyes and materials with unique photophysical properties.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: A versatile scaffold used in drug development.
Pyrrolopyrazine: Known for its biological activities and synthetic versatility.
Triazolopyrazine: Used in medicinal chemistry for its inhibitory activities.
Uniqueness
3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
787591-14-4 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4O/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3,(H,15,16) |
InChI Key |
IQWKWKUQNRSHGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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